1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea
Description
Properties
IUPAC Name |
1,3-bis[1-benzyl-4-(trifluoromethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N4O/c28-26(29,30)24(11-15-36(16-12-24)19-21-7-3-1-4-8-21)34-23(38)35-25(27(31,32)33)13-17-37(18-14-25)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,34,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXDWFHDJQUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)NC(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C(F)(F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
The benzylation of 4-trifluoromethylpiperidine is typically achieved via nucleophilic substitution. For example, 4-trifluoromethylpiperidine reacts with benzyl bromide in the presence of a base such as potassium carbonate () in acetone at 60°C (Scheme 1). This method yields 1-benzyl-4-trifluoromethylpiperidine with high efficiency (95.2% yield).
Mechanistic Insight :
The reaction proceeds via deprotonation of the piperidine nitrogen by , followed by an -type attack on the benzyl bromide. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating alkylation.
Reductive Amination
An alternative approach involves reductive amination of 4-trifluoromethylpiperidin-4-one with benzylamine. Using sodium cyanoborohydride () in methanol under acidic conditions (acetic acid) selectively reduces the imine intermediate to the secondary amine. This method avoids competing over-alkylation and is particularly useful for sterically hindered substrates.
Urea Bridge Formation
The central urea linkage is constructed via two primary strategies:
Isocyanate-Mediated Coupling
Reacting two equivalents of 1-benzyl-4-trifluoromethylpiperidin-4-amine with a carbonylating agent such as triphosgene () generates the urea derivative. The reaction is conducted in dichloromethane () at 0°C to minimize side reactions (e.g., carbamate formation).
Procedure :
Carbodiimide-Activated Coupling
Urea formation can also be achieved using carbodiimide reagents such as -dicyclohexylcarbodiimide (DCC) or -ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method is preferred for moisture-sensitive substrates.
Procedure :
-
Combine 1-benzyl-4-trifluoromethylpiperidin-4-amine (2.0 mmol), EDCI (1.5 mmol), and -dimethylaminopyridine (DMAP, 1.0 mmol) in .
-
Add a solution of phosgene equivalents (e.g., -carboxy anhydride) and stir at room temperature for 14 hours.
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Extract with , wash with brine, and concentrate.
Optimization and Challenges
Solvent and Temperature Effects
Steric and Electronic Considerations
-
The trifluoromethyl group introduces significant steric hindrance, necessitating extended reaction times (12–24 hours) for complete conversion.
-
Electron-deficient aryl isocyanates exhibit higher reactivity toward secondary amines, improving urea yields.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Isocyanate coupling | 65–72% | High purity, minimal byproducts | Requires toxic triphosgene |
| Carbodiimide activation | 58–64% | Mild conditions, scalable | Laborious purification steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the piperidine rings or other parts of the molecule.
Substitution: The benzyl and trifluoromethyl groups may participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
Chemistry
1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. It can undergo reactions such as oxidation, reduction, and substitution to yield derivatives with tailored properties suitable for specific applications .
Biological Applications
The compound has potential applications in biological research:
Medicinal Chemistry
The unique structure of this compound may lead to novel drug candidates:
- Drug Development : The trifluoromethyl group is known to enhance metabolic stability and binding affinity in drug molecules, which could be beneficial in developing therapeutics targeting specific diseases .
Materials Science
In materials science, this compound could be explored for developing new materials with specific properties:
- Polymeric Materials : The incorporation of this compound into polymeric matrices could lead to materials with enhanced mechanical or thermal properties due to its unique chemical structure.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have shown promising results in various studies:
Anticancer Activity
Research on structurally similar compounds indicates significant inhibition of cancer cell proliferation. For instance:
- A study found that a related urea derivative effectively inhibited cell growth in several cancer cell lines (IC50 values ranging from 4.64 µM to 9.22 µM) and demonstrated antiangiogenic effects by inhibiting blood vessel formation in tumor tissues .
Computational Studies
Molecular dynamics simulations have shown that similar compounds can effectively bind to target enzymes involved in cancer progression, indicating a potential pathway for therapeutic development through computational optimization techniques .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethyl groups could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique features can be contextualized by comparing it to structurally or functionally related molecules:
Structural Analogues
Functional Analogues
- Urea-Functionalized Ionic Liquids (TSILs): Urea groups in compounds like UiO-66-NH₂-ILBF₄–urea act as hydrogen-bond donors and basic sites, enabling catalytic activity in organic synthesis (e.g., oxime formation) . Compared to this compound, these TSILs lack fluorinated groups but share urea-mediated reactivity.
Fluorinated Piperidine Derivatives:
Trifluoromethyl-piperidine motifs are common in pharmaceuticals due to their lipophilicity and resistance to oxidative metabolism. For example, (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) leverages a piperidine backbone for stereochemical control but lacks urea linkages .
Computational and Experimental Challenges
- Piperidine derivatives, including the target compound, may exhibit high errors in computational models due to conformational flexibility and electronic effects of -CF₃ groups .
- Polyfunctional compounds (e.g., mannitol, urea-linked molecules) often challenge empirical methods due to intermolecular interactions, suggesting similar complexities for this compound .
Research Findings and Gaps
- However, analogous urea-functionalized ionic liquids (e.g., UiO-66-NH₂-ILBr–urea) involve post-synthetic modification of MOFs with ionic liquids and urea, which could inform strategies for its preparation .
- Applications: Fluorinated urea derivatives are underexplored but may have niche roles in catalysis or as enzyme inhibitors. The discontinued status of this compound highlights a need for renewed synthetic efforts to enable further study .
Q & A
Basic: What are the optimal synthetic routes and characterization techniques for synthesizing 1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea?
Answer:
The synthesis of urea derivatives often involves multi-step functionalization of piperidine scaffolds. A validated approach includes:
- Step 1: Bromination or alkylation of piperidine derivatives to introduce benzyl and trifluoromethyl groups (e.g., via nucleophilic substitution or Grignard reactions) .
- Step 2: Urea formation via reaction with carbonyl diimidazole (CDI) or phosgene derivatives under inert conditions.
- Characterization: Use 1H/13C NMR to confirm substituent integration and spatial arrangement (e.g., imidazolium bromide intermediates in show distinct alkyl chain peaks at δ 3.5–4.5 ppm and aromatic signals at δ 7.2–7.8 ppm) . XRD via SHELX software (e.g., SHELXL for refinement) ensures crystallographic validation of the urea backbone and stereochemistry .
Advanced: How can computational modeling predict the compound’s interaction with ion channels like hERG?
Answer:
Mechanistic studies on urea-based hERG activators (e.g., NS1643 in ) provide a framework:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model ligand-channel interactions, focusing on hydrophobic pockets and hydrogen bonding with S5-P helix residues.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of urea-MOI (membrane of interest) interactions.
- Validation: Compare computed binding energies (ΔG) with experimental IC50 values from patch-clamp assays. Discrepancies may arise from solvent effects or membrane anisotropy, requiring force field adjustments .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR: Identify benzyl protons (δ 4.5–5.0 ppm for CH2 groups) and trifluoromethyl signals (δ -60 to -70 ppm in 19F NMR). Urea NH protons typically appear broadened (δ 6.0–7.0 ppm) due to hydrogen bonding .
- FT-IR: Confirm urea C=O stretching (1640–1680 cm⁻¹) and NH bending (1550–1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.001 Da) .
Advanced: How to resolve contradictions in bioactivity data across experimental models?
Answer:
Contradictions (e.g., varying IC50 in HEK293 vs. cardiomyocytes) may stem from:
- Assay Conditions: Adjust extracellular K+ or temperature to mimic physiological states.
- Metabolic Stability: Use liver microsome assays to assess CYP450-mediated degradation.
- Structural Analogues: Compare with derivatives (e.g., ’s oxazolidinone-urea hybrid) to isolate pharmacophore contributions. Triangulate data via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding kinetics .
Basic: What safety protocols are critical during synthesis?
Answer:
- PPE: Wear nitrile gloves, goggles, and respiratory masks to avoid inhalation/contact (trifluoromethyl groups may release HF under hydrolysis) .
- Ventilation: Conduct reactions in fume hoods; use acetone/ethanol for washing to minimize solvent toxicity .
- Emergency Measures: Immediate eye washing () and NaHCO3 neutralization for acid exposure .
Advanced: How does stereochemistry influence pharmacological activity?
Answer:
- Chiral Centers: Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers.
- Activity Correlation: Compare IC50 of (R,R) vs. (S,S) configurations in cellular assays. For example, ’s oxazolidinone derivative shows 10-fold higher potency in the (3S,4R) configuration due to optimized hydrogen bonding with target residues .
- MD Analysis: Simulate enantiomer-protein interactions to identify steric clashes or favorable π-stacking .
Basic: How to optimize reaction yields during synthesis?
Answer:
- Catalysis: Use Task-Specific Ionic Liquids (TSILs) like UiO-66-NH2-ILBr–urea () to enhance urea coupling efficiency via basic site activation .
- Reaction Time: Extend reflux duration to 24–48 hours for complete imidazolium intermediate formation ( ).
- Purification: Centrifuge at 10,000 rpm to isolate precipitates; dry at 80°C overnight .
Advanced: What challenges arise in crystallizing this compound for structural analysis?
Answer:
- Solubility: Screen solvents (e.g., DMF/acetone mixtures) and employ vapor diffusion for slow crystallization.
- Twinned Data: Use SHELXD for structure solution and SHELXL for refinement, particularly for high-symmetry space groups (e.g., P21/c) .
- Thermal Motion: Apply anisotropic displacement parameters (ADPs) to model trifluoromethyl group disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
